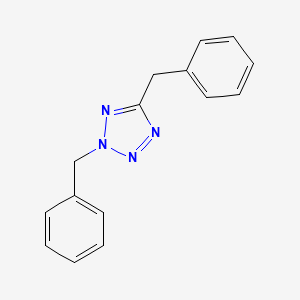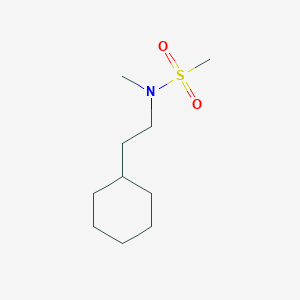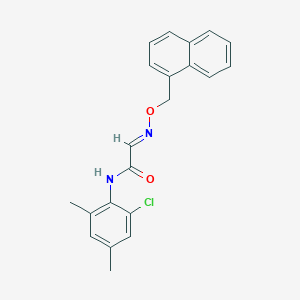![molecular formula C19H16ClN3O2 B7590740 N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CQMA is a derivative of quinoline, a heterocyclic compound that is widely used in the synthesis of drugs and other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways that are involved in disease progression. For example, N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to the accumulation of DNA damage and cell death, which may be beneficial for the treatment of cancer.
Biochemical and Physiological Effects:
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. For example, N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce the replication of viral pathogens. Additionally, N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide has been shown to modulate the activity of various signaling pathways involved in inflammation, angiogenesis, and cell migration.
Advantages and Limitations for Lab Experiments
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide has several advantages as a research tool, including its high potency, selectivity, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its potential toxicity, limited solubility, and lack of specificity for certain targets.
Future Directions
There are several future directions for research on N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide and its derivatives. One area of interest is the development of new drugs that target specific diseases or biological pathways. For example, N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide derivatives with improved solubility or specificity may be developed for the treatment of cancer, malaria, or viral infections. Additionally, N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide may be used as a tool for studying the molecular mechanisms of disease or for identifying new drug targets.
Synthesis Methods
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-7-methoxyquinoline-3-carbaldehyde with 2-amino-3-methylbenzoic acid in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the key areas of research is the development of new drugs that target specific biological pathways or disease states. N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide has been shown to exhibit promising activity against a range of diseases, including cancer, malaria, and viral infections.
properties
IUPAC Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-5-3-4-6-16(12)19(24)23-21-11-14-9-13-7-8-15(25-2)10-17(13)22-18(14)20/h3-11H,1-2H3,(H,23,24)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACZXSCBLKMJPY-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)

![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7590702.png)

![2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B7590719.png)
![N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide](/img/structure/B7590725.png)

![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)
